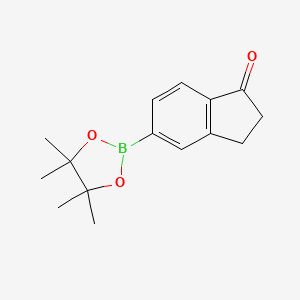

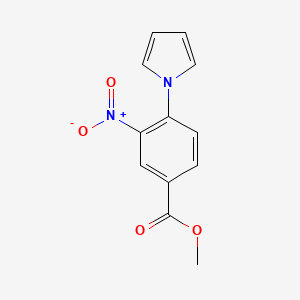

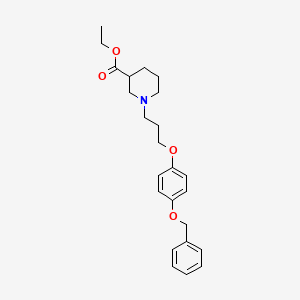

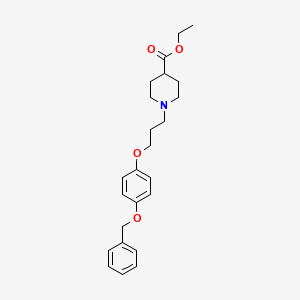

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one

Overview

Description

The compound of interest, 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one, is a derivative of tetramethyl-1,3,2-dioxaborolane, which is a class of compounds that have been extensively studied due to their utility in various chemical reactions and as intermediates in the synthesis of pharmaceuticals and other complex molecules. The papers provided focus on the synthesis, characterization, and structural analysis of similar tetramethyl-1,3,2-dioxaborolane derivatives.

Synthesis Analysis

The synthesis of tetramethyl-1,3,2-dioxaborolane derivatives typically involves palladium-catalyzed borylation reactions. For instance, the synthesis of (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes is achieved through the Pd-catalyzed borylation of aryl bromides using 2,2′-bis(1,3,2-benzodioxaborole) and pinacol . This method has proven to be particularly effective for aryl bromides bearing sulfonyl groups. Another synthesis approach involves the rhodium-catalyzed hydroboration of allyl phenyl sulfone, leading to the formation of 4,4,5,5-tetramethyl-2-(1-(phenylsulfonyl)propan-2-yl)-1,3,2-dioxaborolane .

Molecular Structure Analysis

The molecular structures of these compounds are confirmed using various spectroscopic techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry (MS), as well as X-ray diffraction studies . Density functional theory (DFT) calculations are often performed to predict and confirm the molecular structure, which is found to be consistent with the experimental data obtained from X-ray diffraction .

Chemical Reactions Analysis

Tetramethyl-1,3,2-dioxaborolane derivatives are versatile intermediates in organic synthesis. For example, they can act as catalysts in dehydrative amide condensation reactions, especially for sterically demanding carboxylic acids . They are also used as raw materials for further substitution reactions to obtain more complex molecules, such as 1H-indazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are explored through DFT studies, which include the analysis of molecular electrostatic potential and frontier molecular orbitals. These studies provide insights into the reactivity, stability, and electronic distribution within the molecules . The crystallographic analysis reveals no significant intramolecular or intermolecular interactions with the Lewis acidic boron atom, which is a characteristic feature of these compounds .

Scientific Research Applications

This compound is used as a building block in combinatorial chemistry, which is a method used in drug discovery to synthesize a large number of different small molecules simultaneously. This method can help identify useful compounds in pharmaceuticals and materials science.

-

Covalent Organic Frameworks (COFs) Synthesis

- This compound is used as a versatile ligand for synthesising COFs . COFs are a class of porous polymers that are ideal for gas storage and separation, catalysis, and sensing applications .

- The compound can crosslink with amines to produce COFs with imine linkages . The Bpin group allows for its combination with other functional molecules such as pyrenes through the Suzuki-Miyaura cross-coupling reaction .

- The resulting pyrene-isophthalaldehyde reacts with cyclohexanediamine forming a COF cage, which is studied for its photocatalytic reaction of converting benzeneboronic acid to phenol with a 99% conversion .

-

Iodine Capture

-

OLEDs

- Benzimidazole-triazine based materials for exciplex-OLEDs can be prepared from 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isophthalaldehyde, triazine derivatives and N-phenyl-o-phenylenediamine .

- The exciplex-OLEDs exhibit luminous efficacy of 80.4 lm/W, current efficiency of 60.1 cd/A and external quantum efficiency of 18.4% .

-

Light Induced Hydrogen Generation

properties

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BO3/c1-14(2)15(3,4)19-16(18-14)11-6-7-12-10(9-11)5-8-13(12)17/h6-7,9H,5,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYFZKMPRIVFKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-Dihydro-7-nitrobenzo[b]furan-5-sulphonyl chloride](/img/structure/B1320593.png)

![tert-Butyl 4-{2-[4-(hydrazinocarbonyl)piperidino]-ethyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1320594.png)

![4-(Benzo[c][1,2,5]thiadiazol-5-ylmethoxy)benzaldehyde](/img/structure/B1320611.png)

![2-{2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1320619.png)

![2-[3-Fluoro-4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1320620.png)